1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a chlorophenyl and hydroxyl group, linked to a pyrazole ring with dimethyl and phenyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and hydroxyl groups. The pyrazole ring is synthesized separately and then coupled with the piperidine derivative through a series of condensation reactions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
- 1-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Uniqueness
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H26ClN3O2 |
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Molecular Weight |
423.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C24H26ClN3O2/c1-17-22(18(2)28(26-17)21-6-4-3-5-7-21)16-23(29)27-14-12-24(30,13-15-27)19-8-10-20(25)11-9-19/h3-11,30H,12-16H2,1-2H3 |
InChI Key |
VAFNSPNAYKLVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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